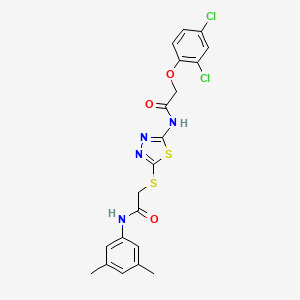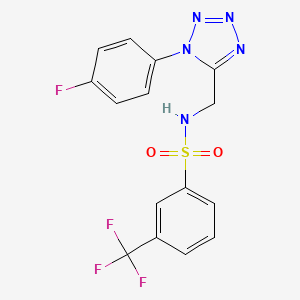
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as DPEFA and has been synthesized through different methods. The aim of
作用機序
The mechanism of action of DPEFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various biological pathways. Studies have shown that DPEFA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. DPEFA has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
DPEFA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic effects. Studies have shown that DPEFA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). DPEFA has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, DPEFA has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the advantages of DPEFA is its potential as a building block for the synthesis of new materials. DPEFA can be modified to introduce different functional groups, which can be used to tune the properties of the resulting materials. Another advantage of DPEFA is its potential as a drug candidate for the treatment of cancer and other diseases. However, one of the limitations of DPEFA is its low solubility in water, which can make it difficult to work with in some lab experiments.
将来の方向性
There are several future directions for research on DPEFA. One direction is the development of new synthetic methods for DPEFA and its derivatives. Another direction is the study of the mechanism of action of DPEFA and its effects on various biological pathways. Additionally, research can focus on the development of new materials based on DPEFA and the evaluation of their properties. Finally, research can focus on the development of DPEFA as a drug candidate for the treatment of cancer and other diseases.
Conclusion
In conclusion, DPEFA is a compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DPEFA can be synthesized using different methods, and its mechanism of action and effects on various biological pathways are still being studied. DPEFA has various advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
DPEFA can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base and a coupling reagent. The multi-step synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base.
科学的研究の応用
DPEFA has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DPEFA has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, DPEFA has been studied for its mechanism of action and its effects on various biological pathways. In materials science, DPEFA has been studied for its potential as a building block for the synthesis of new materials.
特性
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-20(17-7-4-3-5-8-17)16(2)23(22-15)13-12-21-19(24)11-10-18-9-6-14-25-18/h3-11,14H,12-13H2,1-2H3,(H,21,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUMEQUGDVMPMX-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)
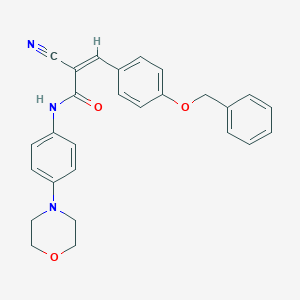
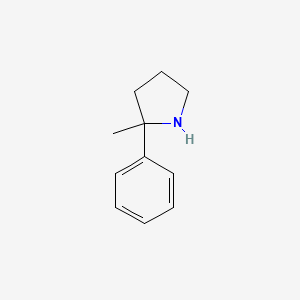
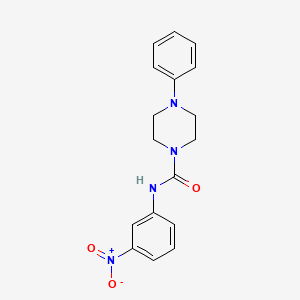
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
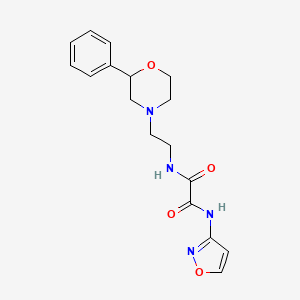
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
